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Compound of Interest

Compound Name: meso-Tetraphenylporphyrin-Pb(II)

CAS No.: 14784-17-9

Cat. No.: B1143671 Get Quote

Executive Summary & Mechanistic Distinctiveness
Lead(II) tetraphenylporphyrin (Pb(II)TPP) occupies a unique niche in molecular

electrochemistry due to the "Sit-Atop" (SAT) geometry of the central lead ion. Unlike transition

metals (Fe, Co, Ni) that fit snugly into the porphyrin core (

plane), the large ionic radius of Pb(II) (~1.19 Å) exceeds the cavity size (~2.0 Å). Consequently,
the Pb(II) ion sits approximately 1.2 Å above the mean porphyrin plane, creating a domed, non-
planar structure.

Impact on Electrocatalysis:

Redox Inertness of the Metal: In potential windows typically used for catalysis (-2.0 V to +1.0

V vs Fc/Fc⁺), Pb(II) does not undergo facile metal-centered redox cycling (unlike Fe

/Fe

). Instead, electron transfer is ligand-centered, forming porphyrin radical anions (

).

Lability & Precursor Behavior: The SAT geometry makes the Pb-N bonds weaker. Under high

cathodic potentials (e.g., during CO₂ reduction), Pb(II)TPP can undergo demetalation,

serving as a molecular precursor for highly active in situ generated Pb(0) nanoclusters.
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Axial Coordination: The exposed metal center allows for rapid, reversible binding of anionic

ligands, making it an exceptional ionophore for potentiometric sensing.

Core Application: Electrocatalytic Oxygen
Reduction Reaction (ORR)
While iron porphyrins catalyze ORR via metal-centered redox, Pb(II)TPP operates via a ligand-

mediated mechanism. It is particularly effective in non-aqueous media or alkaline solutions

where the stability of the radical anion is preserved.

Mechanism
The reaction proceeds via the formation of the porphyrin radical anion, which transfers an

electron to molecular oxygen.

Electrogeneration:

(Ligand-centered reduction)

Oxygen Binding:

Turnover: Subsequent protonation and reduction steps yield

(4e⁻ pathway) or

(2e⁻ pathway), depending on the electrolyte pH and catalyst loading.

Experimental Protocol: Rotating Disk Electrode (RDE)
Study
Objective: Determine the electron transfer number (

) and kinetic current density (

).

Materials:

Pb(II)TPP (99% purity).
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Solvent: Dichloromethane (DCM) for non-aqueous; 0.1 M KOH for aqueous (requires

immobilization).

Electrolyte: 0.1 M TBAPF₆ (tetrabutylammonium hexafluorophosphate).

Working Electrode: Glassy Carbon (GC) disk (3 mm or 5 mm diameter).

Step-by-Step Methodology:

Catalyst Ink Preparation:

Dissolve 2 mg Pb(II)TPP in 1 mL of DCM (for non-aqueous) or THF/Nafion mixture (for

aqueous modification).

Sonicate for 15 minutes to ensure dispersion.

Electrode Modification (Drop-Casting):

Polish GC electrode with 0.05 µm alumina slurry; rinse and dry.

Drop-cast 10 µL of ink onto the GC surface.

Allow to dry under a gentle Ar stream to form a uniform thin film.

Electrochemical Setup:

Cell: Three-electrode glass cell.[1]

Counter: Pt wire or graphite rod.

Reference: Ag/AgCl (aqueous) or Ag/AgNO₃ (non-aqueous).

Data Acquisition (Koutecký-Levich Analysis):

Purge electrolyte with

for 30 mins.

Perform Linear Sweep Voltammetry (LSV) from +0.2 V to -1.5 V.
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Record LSVs at rotation rates: 400, 900, 1600, 2500 rpm.

Control: Run a blank scan under Ar to subtract background capacitance.

Data Processing: Construct the Koutecký-Levich plot (

vs

) using the equation:

Where

. Calculate

(slope) to verify the 2e⁻ vs 4e⁻ pathway.

Core Application: Potentiometric Anion Sensing
(ISE)
Pb(II)TPP is widely used as an ionophore in Ion-Selective Electrodes (ISEs) for detecting

thiocyanate (

), perchlorate (

), and nitrite (

). The Pb(II) center acts as a Lewis acid, coordinating the target anion axially.

Membrane Fabrication Protocol
Objective: Create a PVC-based membrane selective for

.

Formulation Table:
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Component Role Mass % Notes

Pb(II)TPP Ionophore 1.0 - 3.0% Active binding site

PVC (High MW) Matrix 30.0 - 33.0%
Provides mechanical

stability

o-NPOE Plasticizer 60.0 - 65.0%

o-

nitrophenyloctylether;

high dielectric

constant aids ion

dissociation

KTpClPB Ionic Additive 0.5 - 1.0%

Potassium tetrakis(p-

chlorophenyl)borate;

reduces membrane

resistance

Fabrication Steps:

Dissolution: Dissolve the total mixture (approx. 100 mg) in 3 mL of tetrahydrofuran (THF).

Casting: Pour the solution into a glass ring (30 mm diameter) fixed on a glass plate.

Evaporation: Cover with a filter paper to control evaporation rate. Let stand for 24 hours at

room temperature.

Assembly: Cut a 5 mm disk from the master membrane and glue it to the end of a PVC tube

using THF.

Conditioning: Fill the tube with 0.01 M internal solution (e.g., NaSCN) and soak the electrode

tip in the same solution for 24 hours.

Validation (Selectivity Coefficient): Determine potentiometric selectivity coefficients (

) using the Separate Solution Method (SSM):

Where

and
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are potentials measured in 0.1 M solutions of the primary ion (A) and interfering ion (B).

Mechanistic Visualization
The following diagram illustrates the divergent pathways for Pb(II)TPP: stable ligand-based

redox for ORR/Sensing versus demetalation under harsh reduction (CO₂RR conditions).

Reversible / Stable Window

Irreversible / Transformation

Pb(II)TPP
(Sit-Atop Geometry)

Ligand Reduction
[Pb(II)TPP•]-

 + e- (E ~ -1.2V)

Axial Coordination
(Anion Sensing) + Anion (X-)

O2 Reduction
(Catalysis)

 + O2

Demetalation
(Pb Extrusion)

 + 2e- / High Neg V

Pb(0) Nanoparticles
(Heterogeneous Cat.)

 Aggregation CO2 Reduction
(Formate Prod.)

 Active Site

Click to download full resolution via product page

Figure 1: Reaction pathways of Pb(II)TPP. Note the bifurcation between stable ligand-centered

redox (yellow) and demetalation-driven heterogeneous catalysis (red).

Critical Troubleshooting & Optimization
Stability vs. Degradation

Problem: Loss of catalytic current over time during cathodic scans (<-1.5 V).

Cause: Pb(II) extrusion. The large Pb ion is weakly bound. At highly negative potentials,

Pb(II) reduces to Pb(0) and falls out of the porphyrin ring.

Solution: For molecular catalysis, restrict potential window to > -1.4 V vs SCE. For CO₂

reduction, acknowledge that the active species is likely in situ formed Pb(0) particles, not the

molecular porphyrin.
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Solvent Effects
Non-coordinating Solvents (DCM, Toluene): Favor the stability of the radical anion

. Ideal for mechanistic studies.

Coordinating Solvents (DMF, DMSO): May compete with analyte anions for axial

coordination, reducing sensitivity in sensor applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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